1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone
Description
1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone is a pyridine derivative featuring a 2-chlorophenoxy substituent at the 6-position of the pyridine ring and an acetyl group at the 3-position. The latter has a molecular formula of C₁₃H₁₀ClNO₂, a molecular weight of 247.68 g/mol, and a purity ≥95% . The substitution pattern (2-chloro vs. 3-chloro on the phenoxy ring) influences electronic and steric properties, which may affect reactivity and applications in medicinal chemistry or agrochemical synthesis.
Properties
IUPAC Name |
1-[6-(2-chlorophenoxy)pyridin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-9(16)10-6-7-13(15-8-10)17-12-5-3-2-4-11(12)14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYFUZHGWJZZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245388 | |
| Record name | Ethanone, 1-[6-(2-chlorophenoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1546175-37-4 | |
| Record name | Ethanone, 1-[6-(2-chlorophenoxy)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1546175-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[6-(2-chlorophenoxy)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone can be synthesized through a multi-step process involving the coupling of appropriate precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods: Industrial production of 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Structural Information
- IUPAC Name : 1-[6-(2-chlorophenoxy)pyridin-3-yl]ethanone
- CAS Number : 1546175-37-4
- Molecular Weight : 247.68 g/mol
Medicinal Chemistry
1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone has been investigated for its potential therapeutic properties:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures may inhibit inflammatory pathways, suggesting potential use in treating chronic inflammatory diseases.
- Anticancer Properties : Preliminary research indicates that this compound could interact with specific molecular targets involved in cancer cell proliferation, making it a candidate for further anticancer drug development.
Chemical Research
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern allows for the exploration of new chemical entities with tailored properties.
Industrial Applications
In industry, 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for developing new products.
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored derivatives of chlorophenoxy compounds, including 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases.
Case Study 2: Anticancer Activity
Research conducted by Cancer Research highlighted the interaction of pyridine derivatives with cancer cell lines. The findings showed that 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone exhibited cytotoxic effects on specific cancer types, warranting further investigation into its mechanism of action.
Case Study 3: Industrial Applications
An industrial report detailed the use of this compound in synthesizing novel agrochemicals. The compound's ability to undergo various transformations was leveraged to create effective pest control agents.
Mechanism of Action
The mechanism of action of 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Chlorophenoxy-Substituted Pyridin-3-yl Ethanones
Key Insights :
- Both isomers share identical molecular formulas, but their physicochemical properties (e.g., solubility, melting points) could differ due to substituent orientation.
Pyridin-3-yl Ethanones with Substituted Phenyl Groups
Key Insights :
Halogenated Pyridin-3-yl Ethanones
Key Insights :
- Trifluoroacetyl groups (e.g., C₇H₃ClF₃NO) increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted drugs .
- Dichloro-substituted pyridines (e.g., 5,6-dichloro) are prevalent in fungicides due to their stability and bioavailability .
Biological Activity
1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical structure, synthesis, biological activity, and implications for therapeutic applications.
Chemical Structure and Properties
The compound 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone features:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Chlorophenoxy Group : A phenyl group substituted with chlorine, enhancing the compound's reactivity and biological interactions.
- Ethanone Functional Group : Contributes to the compound's overall reactivity.
The molecular formula is with a molecular weight of approximately 247.67 g/mol. The presence of the chlorinated phenoxy group suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Synthesis
The synthesis of 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone typically involves:
- Starting Materials : 2-chlorophenol and 3-bromopyridine.
- Reaction Conditions : The reaction is conducted in the presence of a base, often under controlled temperature conditions to optimize yield and purity.
- Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine and chlorophenoxy groups have been reported to possess antibacterial properties against various pathogens, including Chlamydia trachomatis and Staphylococcus aureus . The specific activity of 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone against these or other microorganisms remains to be fully characterized but suggests potential for further exploration.
Enzyme Inhibition
The mechanism of action for compounds like 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone often involves:
- Binding to Active Sites : Interaction with enzymes or receptors can inhibit their activity, thereby modulating biological pathways.
- Potential Targets : Specific enzymes involved in metabolic pathways or signaling cascades may be affected, leading to therapeutic effects such as anti-inflammatory responses or anticancer activity.
Case Studies
A review of literature highlights several studies involving similar compounds:
- Antichlamydial Activity : Research has shown that modifications in the chlorophenoxy group can enhance the antichlamydial activity of pyridine derivatives . This suggests that 1-(6-(2-Chlorophenoxy)pyridin-3-yl)ethanone may also exhibit selective antimicrobial properties.
- Anticancer Potential : Compounds structurally related to this class have been explored for their anticancer effects, showing promise in inhibiting tumor growth through apoptosis induction .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyridine derivatives | Inhibition of bacterial growth |
| Anticancer | Flavopiridol analogs | Induction of apoptosis |
| Enzyme Inhibition | Chlorinated phenoxy compounds | Modulation of metabolic pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
